molecular formula C16H21FN2O3 B068967 1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime CAS No. 192658-25-6

1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime

Cat. No. B068967
M. Wt: 308.35 g/mol
InChI Key: UPQVWVQTRGMYOU-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime, also known as Methoxetamine or MXE, is a dissociative drug that has been used in scientific research for its potential therapeutic effects. MXE is a derivative of Ketamine, which is a well-known dissociative anesthetic drug used in medicine. MXE is a Schedule I controlled substance in the United States, and its use is strictly regulated. However, scientific research continues to explore its potential therapeutic benefits.

Mechanism Of Action

MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. MXE blocks the NMDA receptor, leading to dissociative effects and altered perception. MXE also has effects on other neurotransmitter systems, including the dopamine and serotonin systems.

Biochemical And Physiological Effects

MXE has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to altered mood and perception. MXE has also been found to increase heart rate and blood pressure, and it has been suggested that it may have potential cardiovascular effects.

Advantages And Limitations For Lab Experiments

MXE has several advantages for use in scientific research. It is a potent and selective NMDA receptor antagonist, and it has been found to have a long duration of action. MXE is also relatively easy to synthesize, and it is stable under a variety of conditions. However, MXE is a controlled substance, and its use is strictly regulated. This can make it difficult to obtain for scientific research purposes.

Future Directions

There are several potential future directions for research on MXE. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. MXE may also have potential as an analgesic drug for the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these indications. Additionally, research is needed to better understand the mechanisms of action of MXE and its effects on neurotransmitter systems and cardiovascular function.

Synthesis Methods

MXE can be synthesized using a variety of methods, including the reaction of cyclohexanone with methoxyamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride. The resulting compound is then reduced to form MXE. Other methods include the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride and reduction to form MXE.

Scientific Research Applications

MXE has been studied for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and chronic pain. MXE has been found to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of depression and anxiety disorders. MXE has also been studied for its potential analgesic effects, and it has been found to be effective in reducing pain in animal models.

properties

CAS RN

192658-25-6

Product Name

1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C16H21FN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12-

InChI Key

UPQVWVQTRGMYOU-UNOMPAQXSA-N

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)F)/C2(CCCCC2)OC

SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC

synonyms

1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxi me

Origin of Product

United States

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